c-Fms-IN-1

Descripción general

Descripción

Este compuesto es conocido por su alta especificidad y eficacia en la inhibición de la actividad de la cinasa c-FMS, con un valor de IC50 de 0,8 nanomolar . c-Fms-IN-1 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de diversos cánceres y enfermedades inflamatorias .

Aplicaciones Científicas De Investigación

c-Fms-IN-1 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la cinasa y las vías de transducción de señales.

Biología: Investigado por su papel en la modulación de la actividad de los macrófagos y las respuestas inmunitarias.

Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a la cinasa c-FMS.

Mecanismo De Acción

c-Fms-IN-1 ejerce sus efectos uniéndose al sitio de unión al ATP de la cinasa c-FMS, inhibiendo así su actividad. Esta inhibición previene la fosforilación y activación de las vías de señalización descendentes involucradas en la proliferación, diferenciación y supervivencia celular . El compuesto se dirige específicamente al receptor del factor estimulante de colonias 1, bloqueando su interacción con sus ligandos, el factor estimulante de colonias 1 y la interleucina-34 .

Compuestos Similares:

Ki20227: Otro inhibidor de la cinasa c-FMS con un valor de IC50 de 2 nanomolar.

Pexidartinib (PLX3397): Un inhibidor de la tirosina cinasa receptora multidiana con valores de IC50 de 13 nanomolar para CSF1R.

JNJ-40346527: Un inhibidor selectivo de la cinasa c-FMS utilizado en ensayos clínicos para el tratamiento del cáncer.

Unicidad de this compound: this compound destaca por su excepcionalmente bajo valor de IC50, lo que indica una alta potencia y especificidad para la cinasa c-FMS. Esto lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas, ofreciendo ventajas sobre otros inhibidores en términos de eficacia y selectividad .

Análisis Bioquímico

Biochemical Properties

5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide interacts with the FMS kinase, a receptor that plays a crucial role in initiating cellular processes . The receptor-tyrosine kinase c-Fms is expressed in macrophages, microglia, and osteoclasts . The interaction between 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide and FMS kinase can influence the function of these cells .

Cellular Effects

The effects of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide on cells are largely mediated through its interaction with the FMS kinase . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the binding of CSF-1 to its receptor c-Fms, which is a cell surface receptor belonging to a family of tyrosine kinase receptors, results in the dimerization and phosphorylation of c-Fms, leading to macrophage proliferation .

Molecular Mechanism

5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide exerts its effects at the molecular level through its interaction with the FMS kinase . This interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular processes . For example, signaling by the CSF-1/c-Fms system results in accelerating cellular proliferation .

Temporal Effects in Laboratory Settings

It is known that this compound has a high affinity for the FMS kinase, suggesting that it may have a long-lasting impact on cellular function .

Dosage Effects in Animal Models

The effects of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide in animal models are dependent on the dosage administered

Metabolic Pathways

Given its interaction with the FMS kinase, it is likely that this compound is involved in pathways related to cellular proliferation and differentiation .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de c-Fms-IN-1 implica múltiples pasos, comenzando con la preparación de derivados heterocíclicos. El proceso normalmente incluye la formación de intermediarios clave a través de reacciones como la sustitución nucleofílica, la ciclación y las modificaciones de grupos funcionales . Se optimizan las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, para lograr altos rendimientos y pureza del producto final .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se amplía utilizando reactores por lotes o de flujo continuo, asegurando una calidad y un rendimiento consistentes. Se emplean técnicas avanzadas de purificación, como la cristalización y la cromatografía, para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: c-Fms-IN-1 se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes en la síntesis y modificación de this compound.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, que pueden exhibir diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

Ki20227: Another c-FMS kinase inhibitor with an IC50 value of 2 nanomolar.

Pexidartinib (PLX3397): A multi-targeted receptor tyrosine kinase inhibitor with IC50 values of 13 nanomolar for CSF1R.

JNJ-40346527: A selective c-FMS kinase inhibitor used in clinical trials for cancer treatment.

Uniqueness of c-Fms-IN-1: this compound stands out due to its exceptionally low IC50 value, indicating high potency and specificity for c-FMS kinase. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other inhibitors in terms of efficacy and selectivity .

Propiedades

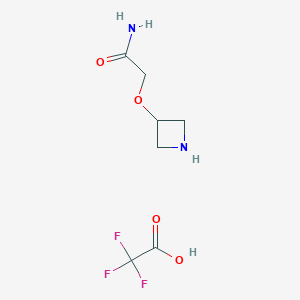

IUPAC Name |

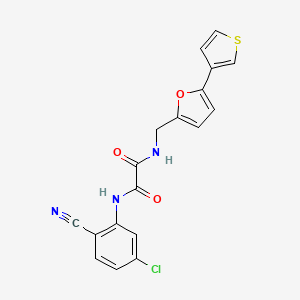

5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPPIQKPNBIUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)

![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436087.png)

![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2436090.png)

![1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2436094.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2436097.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)

![N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2436104.png)

![N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2436105.png)